![molecular formula C19H19N5O B2976149 N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 900290-93-9](/img/structure/B2976149.png)
N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
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Overview
Description
“N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method involves the use of a copper-catalyzed 1,3 dipolar cycloaddition reaction . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis
The molecular structure of “N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is complex and involves several functional groups. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The chemical reactions involving “N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” are complex and can involve various intermediates and catalysts. For instance, a copper-catalyzed approach was used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. The synthesized novel compounds were screened for their antibacterial and antifungal activity . The biological activities were concentration-dependent .
In-vitro Cytotoxicity
The compound has been investigated for in-vitro cytotoxic efficacy against normal Vero cells and cancerous Caco-2 cells . The data showed that the biological activities were concentration-dependent .
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties .
Antibacterial Activity
A representative set of pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4 and C6, has been reported to have antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer activity. They have shown excellent anticancer activity against cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .
ERβ Antagonist
PHTPP, a selective ERβ antagonist, significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors . This suggests potential applications in cancer research and treatment .
Future Directions
The future directions for “N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” could involve further exploration of its pharmacological properties and potential applications. The promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration has been highlighted .
properties
IUPAC Name |
N-(4-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-11-9-12(2)20-18-17(11)19-21-13(3)10-16(24(19)23-18)22-14-5-7-15(25-4)8-6-14/h5-10,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEQJICKUMAUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine |
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